3-methoxypyrazine-2-sulfonyl fluoride
Description
The Significance of the Sulfonyl Fluoride (B91410) Moiety in Contemporary Chemistry
The sulfonyl fluoride group (–SO₂F) has garnered substantial attention in modern chemistry due to its unique balance of stability and reactivity. researchgate.net While relatively inert under many physiological and synthetic conditions, its reactivity can be selectively triggered, making it an invaluable functional group. researchgate.netccspublishing.org.cn
The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. ccspublishing.org.cnresearchgate.net SuFEx is a new generation of click reactions, prized for its efficiency, reliability, and broad applicability. researchgate.netnih.gov In SuFEx, the S-F bond can be selectively activated to react with nucleophiles like silyl (B83357) ethers and amines to form highly stable S-O or S-N linkages. nih.gov
Key characteristics of sulfonyl fluorides in SuFEx chemistry include:
Stability and Reactivity Balance: Sulfonyl fluorides are remarkably stable compared to other sulfonyl halides, resisting hydrolysis and reduction. ccspublishing.org.cnsigmaaldrich.commdpi.com However, their latent reactivity can be unleashed under specific catalytic conditions. nih.gov
Orthogonal Reactivity: The SuFEx reaction is orthogonal to many other chemical transformations, including the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for sequential modifications of complex molecules. ccspublishing.org.cn
Diverse Connections: SuFEx enables the formation of a wide range of chemical bonds, creating diverse molecular architectures for applications in materials science, drug discovery, and chemical biology. ccspublishing.org.cnresearchgate.net
Beyond their role in SuFEx, sulfonyl fluorides are versatile tools in synthetic chemistry and the design of functional molecules. researchgate.netmdpi.com They are frequently employed as covalent probes and inhibitors in chemical biology. researchgate.netccspublishing.org.cn The sulfonyl fluoride group can form strong, covalent bonds with nucleophilic amino acid residues (such as serine, threonine, and lysine) in the active sites of enzymes, leading to irreversible inhibition. ccspublishing.org.cnenamine.net This property makes them highly valuable for developing targeted therapeutics and for mapping protein interactions. researchgate.netenamine.net
Table 1: Properties and Applications of the Sulfonyl Fluoride Moiety
| Property | Description | Relevance in Chemical Research |
|---|---|---|
| High Stability | Resistant to hydrolysis, reduction, and thermolysis compared to other sulfonyl halides. ccspublishing.org.cnsigmaaldrich.commdpi.com | Allows for use in a wide range of reaction conditions and in aqueous biological environments. sigmaaldrich.com |
| Tunable Reactivity | The S-F bond can be activated by specific catalysts or proximal functional groups to react with nucleophiles. researchgate.netnih.govnih.gov | Forms the basis of SuFEx click chemistry and enables context-specific covalent modification of biomolecules. ccspublishing.org.cnnih.gov |
| Covalent Bonding | Forms stable covalent bonds with nucleophilic residues in proteins. researchgate.netccspublishing.org.cn | Used to design irreversible enzyme inhibitors and chemical probes for activity-based protein profiling. enamine.net |
| Synthetic Precursor | Serves as a precursor for synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. ccspublishing.org.cn | Provides a reliable and chemoselective route to diverse functional molecules. sigmaaldrich.com |
Overview of Pyrazine (B50134) Core Structures in Chemical Synthesis and Research
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. wikipedia.org This structural motif is found in numerous natural products and synthetic compounds with significant biological activity, making it a "privileged structure" in medicinal chemistry. mdpi.comnih.gov
Substituted pyrazines are integral components in the development of pharmaceuticals and other functional materials. mdpi.comtandfonline.com The pyrazine ring serves as a versatile scaffold that can be modified to fine-tune a molecule's biological and physical properties. nih.gov Many clinically used drugs and biologically active compounds incorporate the pyrazine structure. mdpi.comnih.gov
Table 2: Examples of Bioactive Molecules Containing a Pyrazine Core
| Compound Name | Application/Activity |
|---|---|
| Pyrazinamide | A first-line medication for the treatment of tuberculosis. researchgate.net |
| Bortezomib | An anticancer drug used to treat multiple myeloma. nih.gov |
| Glipizide | An anti-diabetic medication. |
| Amiloride | A potassium-sparing diuretic. |
| Tetramethylpyrazine | A compound found in fermented foods, reported to have neuroprotective and cardiovascular benefits. wikipedia.org |
The presence of two electron-withdrawing nitrogen atoms makes the pyrazine ring electron-deficient compared to benzene (B151609). nih.govum.edu.my This electronic characteristic significantly influences its reactivity. The carbon atoms in the ring are susceptible to nucleophilic attack, especially if the ring contains a good leaving group. um.edu.my Conversely, electrophilic aromatic substitution on the pyrazine ring is generally difficult. The nitrogen atoms themselves can act as bases or nucleophiles. slideshare.net This distinct reactivity profile allows for selective chemical modifications, which is a crucial aspect of its utility in synthesis. um.edu.my
Rationale for Investigating 3-Methoxypyrazine-2-sulfonyl Fluoride
The investigation of this compound is driven by the logical combination of its constituent parts. The pyrazine core provides a biologically relevant scaffold, while the methoxy (B1213986) group can modulate the electronic properties of the ring and potentially interact with biological targets. mdpi.com The sulfonyl fluoride group at the adjacent position acts as a powerful and selective reactive handle.
This specific arrangement creates a molecule with significant potential for applications in:
Drug Discovery: As a building block for creating novel covalent inhibitors. The pyrazine core can be designed to target a specific protein, and the sulfonyl fluoride can then form a covalent bond to irreversibly inhibit its function.
Chemical Biology: For the design of chemical probes to study enzyme activity or identify new drug targets. The pyrazine scaffold can provide binding affinity and selectivity, while the sulfonyl fluoride enables covalent labeling for detection and analysis.
Materials Science: As a monomer or functionalizing agent for creating advanced polymers with unique properties, leveraging the robust connections formed through SuFEx chemistry. ccspublishing.org.cn
The strategic placement of the electron-donating methoxy group next to the electron-withdrawing sulfonyl fluoride group on the already electron-deficient pyrazine ring likely creates a unique reactivity profile that warrants detailed investigation.
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅FN₂O₃S uni.lu |
| Monoisotopic Mass | 192.00049 Da uni.lu |
| SMILES | COC1=NC=CN=C1S(=O)(=O)F uni.lu |
| InChIKey | ZIMJZSGDFYITAW-UHFFFAOYSA-N uni.lu |
Hypothesized Unique Reactivity Profile Due to Pyrazine and Methoxy Substitution
The specific compound, this compound, is hypothesized to possess a unique reactivity profile shaped by the electronic interplay between the pyrazine ring, the methoxy group, and the sulfonyl fluoride moiety. The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electron-withdrawing nature is expected to influence the electrophilicity of the sulfur atom in the sulfonyl fluoride group.
Potential as a Novel Building Block or Chemical Probe
The structural attributes of this compound position it as a promising candidate for two key applications in chemical research: as a novel building block and as a chemical probe.
As a novel building block , its utility lies in the potential for diversification. The pyrazine core offers sites for further functionalization, allowing for the synthesis of a library of derivatives with varied steric and electronic properties. This modularity is a significant advantage in medicinal chemistry and materials science. For instance, the pyrazine nitrogen atoms can be targeted for quaternization, and the remaining ring positions could potentially undergo substitution reactions, enabling the creation of a diverse range of molecules from a single, versatile starting material.
As a chemical probe , this compound could be employed to investigate biological systems. Sulfonyl fluorides are known to covalently modify not only serine residues, as seen in their common use as protease inhibitors, but also other nucleophilic residues such as tyrosine, lysine, and histidine, depending on the specific protein microenvironment. nih.govrsc.orgnih.gov The pyrazine and methoxy substituents can contribute to the molecule's binding affinity and selectivity for a particular protein target. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, derivatives of this compound could be used for activity-based protein profiling (ABPP) to identify and characterize new enzyme targets or to map the binding sites of proteins of interest. nih.gov
Below is a table summarizing the key properties of this compound based on available data. uni.lu
| Property | Value |
| Molecular Formula | C₅H₅FN₂O₃S |
| Monoisotopic Mass | 192.00049 Da |
| Predicted XlogP | 0.2 |
| InChI | InChI=1S/C5H5FN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
| InChIKey | ZIMJZSGDFYITAW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CN=C1S(=O)(=O)F |
Structure
3D Structure
Properties
CAS No. |
2091137-58-3 |
|---|---|
Molecular Formula |
C5H5FN2O3S |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxypyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
ZIMJZSGDFYITAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methoxypyrazine 2 Sulfonyl Fluoride
Precursor Synthesis and Functionalization of the Pyrazine (B50134) Core
The foundational step in the synthesis of 3-methoxypyrazine-2-sulfonyl fluoride (B91410) is the preparation and selective functionalization of the pyrazine ring. This involves the controlled introduction of both the methoxy (B1213986) group and a sulfur-based functional group at specific positions.
Synthesis of 3-Methoxypyrazine Scaffolds
The construction of the 3-methoxypyrazine scaffold is a critical precursor to the final product. This process typically involves the initial formation of a pyrazine ring followed by the introduction of the desired substituents.
Halogenated pyrazines serve as versatile intermediates in the synthesis of more complex derivatives. The electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging. researchgate.net Therefore, alternative strategies are often employed. One common approach involves the use of N-oxide intermediates to activate the pyrazine ring, enabling the strategic installation of a chlorine atom at the 2-position. nih.gov For instance, regioselective chlorination of a pyrazine heterocycle can be a key step in a multi-step synthesis. nih.gov
Another method involves the transformation of hydroxypyrazines. For example, 2-hydroxypyrazine (B42338) can be treated with reagents like thiophosgene, followed by chlorination to yield a chlorinated pyrazine intermediate. mdpi.com These halogenated pyrazines are then primed for subsequent functionalization reactions.
The introduction of a methoxy group onto the pyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. theballlab.comdur.ac.uk In this type of reaction, a nucleophile displaces a suitable leaving group, such as a halide, on the aromatic ring. dur.ac.uk The pyrazine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. dur.ac.uk
A common method for the synthesis of 2-methoxy-3-alkylpyrazines involves the methylation of the corresponding 2-hydroxypyrazine using reagents such as diazomethane (B1218177) or methyl iodide. researchgate.net For the synthesis of a 3-methoxypyrazine derivative, a precursor such as 3-chloropyrazine would be reacted with a methoxide (B1231860) source, like sodium methoxide, to yield the desired 3-methoxypyrazine.
Achieving ortho-functionalization on the pyrazine ring requires specific directing groups to control the regioselectivity of the reaction. Directed ortho-metalation (DoM) is a powerful strategy for this purpose. researchgate.net In this approach, a functional group on the ring directs the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with various electrophiles to introduce a new substituent at the ortho position. researchgate.netnih.gov
For pyrazine systems, groups such as tert-butoxycarbonyl-protected amines have been used as directing groups for ortho-lithiation. researchgate.net This strategy allows for the precise functionalization of the pyrazine core, which is essential for introducing substituents at specific locations, such as the C-2 position in relation to a C-3 methoxy group.
Introduction of Sulfur-Containing Precursors at C-2 Position
A crucial step towards the final product is the introduction of a sulfur-containing group at the C-2 position of the 3-methoxypyrazine scaffold. This is often achieved through the formation of a sulfonamide, which can then be converted to the desired sulfonyl fluoride.
A well-established method for the synthesis of sulfonyl chlorides is the conversion of primary sulfonamides. researchgate.netrhhz.net A notable example is the reaction of a sulfonamide with a pyrylium (B1242799) salt, such as Pyry-BF4, in the presence of a chloride source like magnesium chloride (MgCl2). researchgate.netrhhz.net This reaction proceeds under mild conditions and exhibits high chemoselectivity, making it suitable for late-stage functionalization of complex molecules. researchgate.netrhhz.net
A key precursor for the target molecule is 2-sulfanilamido-3-methoxypyrazine. nih.gov This compound contains the necessary sulfonamide group at the 2-position of the 3-methoxypyrazine core. This sulfonamide can then be subjected to a reaction to form the corresponding sulfonyl chloride. The sulfonyl chloride can subsequently be converted to the sulfonyl fluoride. A direct conversion from the sulfonamide to the sulfonyl fluoride can also be achieved in a one-pot reaction by using a pyrylium salt, MgCl2, and a fluoride source like potassium fluoride (KF). researchgate.net
Preparation from Thiols or Disulfides
A common and effective route to heteroaromatic sulfonyl fluorides begins with the corresponding thiols or disulfides. This strategy typically involves a two-step process: oxidation of the thiol to a sulfonyl chloride, followed by a halogen exchange reaction to introduce fluorine.
A notable method reported by Hallstrom and Wright facilitates the synthesis of heteroaromatic sulfonyl fluorides from heteroaromatic thiols. mdpi.com This procedure involves the oxidation of the thiol using aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride intermediate. mdpi.comnih.gov Subsequently, the addition of potassium bifluoride (KHF₂) accomplishes the chlorine-fluorine exchange, yielding the final sulfonyl fluoride product. mdpi.com This approach is advantageous as it is rapid and circumvents the use of hazardous chlorine gas. nih.gov The methodology has proven effective for a variety of heteroaromatic systems, including those with electron-donating groups. mdpi.com The direct application of this method to 3-methoxy-2-mercaptopyrazine would be a plausible route to 3-methoxypyrazine-2-sulfonyl fluoride.
An alternative one-pot protocol for synthesizing sulfonyl fluorides from thiols utilizes sulfuryl chloride (SO₂Cl₂) and hydrogen peroxide (H₂O₂) for the initial oxidative chlorination, followed by fluoride-chloride exchange with potassium bifluoride (KHF₂). researchgate.net This transformation is characterized by its mild conditions and operational simplicity. researchgate.net
| Precursor | Reagents | Product | Yield (%) |
| Pyrimidine Thiol | 1. NaOCl; 2. KHF₂ | Pyrimidine Sulfonyl Fluoride | - |
| Pyridine (B92270) Thiol | 1. NaOCl; 2. KHF₂ | Pyridine Sulfonyl Fluoride | - |
| Pyridazine Thiol | 1. NaOCl; 2. KHF₂ | Pyridazine Sulfonyl Fluoride | - |
| Aryl/Alkyl Thiols | 1. SO₂Cl₂/H₂O₂; 2. KHF₂ | Aryl/Alkyl Sulfonyl Fluoride | High |
Data adapted from general methodologies described in the literature. mdpi.comresearchgate.net
Conversion from Sulfinic or Sulfonic Acids
Sulfonic acids and their salts are stable and readily available precursors for the synthesis of sulfonyl fluorides. Methodologies for this conversion can be broadly categorized into two-step, one-pot procedures and direct deoxyfluorination strategies.
One established one-pot, two-step protocol involves the initial conversion of a sulfonic acid to its corresponding sulfonyl chloride. nih.gov This is achieved using a chlorinating agent such as cyanuric chloride. mdpi.comnih.gov Without isolation of the intermediate, a fluoride source like potassium bifluoride (KHF₂) is added to perform a halogen exchange, yielding the sulfonyl fluoride. mdpi.com
Direct deoxyfluorination offers a more streamlined approach. nih.gov One such strategy employs thionyl fluoride to convert sulfonic acid sodium salts into sulfonyl fluorides, achieving yields between 90-99% within an hour. nih.govrsc.orgresearchgate.net A complementary method utilizes the bench-stable solid reagent Xtalfluor-E®, which facilitates the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under milder conditions. nih.govrsc.orgresearchgate.net
| Precursor | Method | Reagents | Yield (%) |
| Aryl Sulfonic Acid | Two-Step, One-Pot | 1. Cyanuric Chloride; 2. KHF₂ | - |
| Aryl Sulfonic Acid Sodium Salt | Direct Deoxyfluorination | Thionyl Fluoride | 90-99 |
| Aryl/Alkyl Sulfonic Acid or Salt | Direct Deoxyfluorination | Xtalfluor-E® | 41-94 |
Data compiled from various sources highlighting different synthetic strategies. mdpi.comnih.govrsc.orgresearchgate.net
Direct Fluorosulfonylation Approaches
Recent advancements have focused on more direct methods for installing the sulfonyl fluoride group, including innovative electrochemical, mechanochemical, and photocatalytic techniques. These approaches often offer improved sustainability and efficiency.
Electrochemistry provides a mild and environmentally benign pathway to sulfonyl fluorides. semanticscholar.org One approach utilizes thiols or disulfides as starting materials in combination with potassium fluoride (KF) as an inexpensive and safe fluoride source. mdpi.comsemanticscholar.org The reaction is conducted in an undivided cell, typically with a graphite (B72142) anode and a stainless-steel cathode, and proceeds without the need for external oxidants or catalysts. mdpi.comsemanticscholar.org This method demonstrates a broad substrate scope, accommodating various alkyl, benzyl (B1604629), aryl, and heteroaryl thiols. semanticscholar.org
Another electrochemical strategy involves the reaction of sulfonyl hydrazides with triethylamine (B128534) trihydrofluoride (Et₃N·3HF). bohrium.com The reaction proceeds under a constant current, with tetrabutylammonium (B224687) iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to generate the necessary sulfonyl radical species. bohrium.com A similar electricity-driven, oxidant-free method employs odorless sulfinic salts with Et₃N·3HF as the fluorine source. tcsedsystem.edu
| Precursor | Fluoride Source | Key Conditions | Yield (%) |
| Thiols/Disulfides | KF | Undivided cell, graphite anode, steel cathode | 19-96 |
| Sulfonyl Hydrazides | Et₃N·3HF | Constant current (15 mA), n-Bu₄NI catalyst | Good |
| Sulfinic Salts | Et₃N·3HF | Oxidant-free, electrochemical | - |
This table summarizes various electrochemical approaches to sulfonyl fluoride synthesis. semanticscholar.orgbohrium.comtcsedsystem.edu
Mechanochemistry offers a sustainable, solvent-free alternative for chemical synthesis. kuleuven.be A procedure for synthesizing sulfonyl fluorides has been developed using stable sulfur(VI) 2-methylimidazoles as precursors. The transformation is carried out in a mixer mill under solvent-free conditions, reacting the precursor with potassium bifluoride (KHF₂) as the fluorine source in the presence of acetic acid. kuleuven.be This method is notable for its good to excellent yields and shorter reaction times compared to traditional solution-based counterparts, presenting an environmentally benign pathway. kuleuven.be
| Precursor Type | Reagents | Conditions | Advantage |
| Sulfur(VI) 2-methylimidazoles | KHF₂, Acetic Acid | Mixer mill, solvent-free | Shorter reaction times, sustainable |
Information based on a reported mechanochemical methodology. kuleuven.be
Photocatalysis, particularly using visible light, enables the generation of reactive intermediates under mild conditions. nih.gov While many recent methods focus on alkyl sulfonyl fluorides, the principles can be extended to aromatic systems. nih.govconicet.gov.ar A visible-light-mediated synthesis of sulfonyl fluorides has been developed starting from aryl azo sulfones. conicet.gov.ar This reaction uses potassium metabisulfite (B1197395) (K₂S₂O₅) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. The reactions are conducted at room temperature and can afford the desired products in good yields. conicet.gov.ar The mechanism involves the photocatalytic generation of a sulfonyl radical, which is subsequently trapped by the fluorine source.
| Precursor | Sulfonyl Source | Fluorine Source | Conditions | Yield (%) |
| Aryl Azo Sulfones | K₂S₂O₅ | NFSI | Visible light, room temp. | 60-85 |
Data from a visible-light-mediated synthesis of sulfonyl fluorides. conicet.gov.ar
Optimization of Reaction Conditions and Yield
The yield and efficiency of sulfonyl fluoride synthesis are highly dependent on reaction conditions. Systematic optimization of parameters such as solvent, base, temperature, and reagent stoichiometry is crucial for maximizing product formation.
For syntheses starting from thiols, the choice of solvent and base can significantly impact the reaction outcome. In a transition metal-free reaction, a screening of various solvents revealed ethyl acetate (B1210297) (EtOAc) to be the most effective for the desired functionalization. researchgate.net
In methods converting precursors like sulfonamides to sulfonyl fluorides, adjusting reagent equivalents and temperature is often necessary. For challenging substrates, increasing the equivalents of the activating agent (e.g., Pyry-BF₄ and MgCl₂) or raising the reaction temperature from 60 °C to 100 °C has been shown to improve yields. researchgate.net
Similarly, for the deoxyfluorination of sulfonic acid salts using thionyl fluoride, a systematic optimization of reaction parameters was performed. researchgate.net It was found that increasing the reaction temperature from 80 °C to 130 °C and the amount of thionyl fluoride from 2 to 3 equivalents led to a significant increase in the yield of the sulfonyl fluoride product, from no reaction to 98%. researchgate.net
| Parameter Varied | Initial Condition | Optimized Condition | Effect on Yield |
| Temperature | 80 °C | 130 °C | No reaction → 92% |
| Reagent Equivalents | 2 equiv. | 3 equiv. | 92% → 98% |
| Solvent | THF | EtOAc | 53% → Higher Yield |
| Reagent Equivalents | 1.5 equiv. | 2.0 equiv. | Improved for certain substrates |
| Temperature | 60 °C | 100 °C | Improved for certain substrates |
This table illustrates the impact of optimizing various reaction conditions on product yield, based on data from several studies. researchgate.netresearchgate.netresearchgate.net
Solvent Effects and Reaction Medium
The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and even the feasibility of the synthesis of sulfonyl fluorides. The polarity and boiling point of the solvent play a crucial role, particularly in reactions involving ionic reagents like potassium fluoride (KF).
In the conversion of sulfonyl chlorides to sulfonyl fluorides, polar aprotic solvents such as acetonitrile (B52724) (MeCN) and N,N-dimethylformamide (DMF) are commonly employed. nih.govrsc.org Acetonitrile is often favored for its ability to dissolve the organic substrate while facilitating the nucleophilic attack of the fluoride ion. nih.gov For instance, the conversion of p-toluenesulfonic acid to the corresponding sulfonyl fluoride using Xtalfluor-E® saw a significant yield improvement from 80% in DMF to 92% in acetonitrile at room temperature. nih.govrsc.org However, in other systems, such as those using thionyl fluoride, DMF is essential for activating the reagent, and heating to temperatures around 130 °C may be necessary to achieve high yields. nih.govrsc.org
Biphasic reaction media have also proven effective, especially in electrochemical syntheses. An electrochemical approach for synthesizing sulfonyl fluorides from thiols utilizes a biphasic mixture of acetonitrile and aqueous hydrochloric acid (e.g., CH3CN/1 M HCl). acs.orgnih.gov This system allows for the use of readily available and inexpensive fluoride sources like KF, which has poor solubility in purely organic solvents. acs.orgnih.gov The presence of an acid in the reaction medium can also be beneficial, generally leading to higher product yields compared to non-acidic conditions. researchgate.net
The table below summarizes the influence of different solvent systems on the synthesis of sulfonyl fluorides, based on findings from related studies.
Table 1: Effect of Solvent on Sulfonyl Fluoride Synthesis
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridinium p-toluenesulfonate | Thionyl Fluoride | Acetonitrile | 80 | 0 (Anhydride formed) | nih.gov |
| Pyridinium p-toluenesulfonate | Thionyl Fluoride | DMF | 130 | 92 | nih.gov |
| p-Toluenesulfonic Acid | Xtalfluor-E® | DMF | Room Temp. | 80 | nih.gov |
| p-Toluenesulfonic Acid | Xtalfluor-E® | Acetonitrile | Room Temp. | 92 | nih.gov |
Catalyst Screening and Ligand Design
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of sulfonyl fluoride synthesis. While many preparations proceed without a catalyst, certain transformations benefit significantly from catalytic activation. mdpi.com For the synthesis of this compound, catalysts can be employed to facilitate the formation of the S-F bond or to enable the use of less reactive starting materials.
Nucleophilic catalysts are prominent in reactions involving sulfonyl fluorides. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the reaction between sulfonyl fluorides and silyl (B83357) ethers. acs.org In the context of synthesizing the sulfonyl fluoride itself, a phase-transfer catalyst like 18-crown-6 (B118740) ether can be used to improve the reactivity of potassium fluoride in converting sulfonyl chlorides to sulfonyl fluorides in acetonitrile. mdpi.com
Transition metal catalysis, particularly with copper, has been utilized for the synthesis of sulfonyl fluorides from aryl diazonium salts. In this approach, a Cu(I) species catalyzes the generation of an aryl radical, which then reacts with a sulfur dioxide surrogate to form an aryl sulfonyl radical, a key intermediate en route to the sulfonyl fluoride. acs.org Palladium catalysts, such as Pd(dppf)Cl2, are well-established for the functionalization of heteroaryl rings via cross-coupling reactions, like the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride. nih.govrsc.org While this applies to post-synthesis modification, the principles of ligand design—using bulky, electron-rich phosphine (B1218219) ligands like dppf to stabilize the metal center and promote reductive elimination—are relevant for developing catalytic cycles for the direct synthesis.
The development of a copper-catalyzed cascade reaction to produce highly functionalized pyrazolyl aliphatic sulfonyl fluorides demonstrates the importance of catalyst screening for achieving high yields and regioselectivity in heterocyclic systems. rsc.org Such strategies could be adapted for the pyrazine scaffold.
Temperature and Pressure Control
Temperature and pressure are fundamental parameters that must be carefully controlled to maximize product yield and minimize side reactions. The optimal temperature for the synthesis of this compound is highly dependent on the chosen synthetic route and reagents.
Many modern methods aim for mild reaction conditions. For example, the conversion of sulfonic acids to sulfonyl fluorides using Xtalfluor-E® in acetonitrile can proceed efficiently at room temperature. nih.govrsc.org Similarly, electrochemical methods for converting thiols to sulfonyl fluorides are typically carried out at room temperature and atmospheric pressure. tue.nl These mild conditions are advantageous as they often exhibit broad functional group tolerance, which is crucial when dealing with a substituted heterocycle like 3-methoxypyrazine.
However, other methods require elevated temperatures. The synthesis from sulfonic acids using thionyl fluoride as the fluorinating agent necessitates heating. nih.govrsc.org Initial attempts at 80 °C in DMF showed no reaction, but increasing the temperature to 115 °C gave a 48% yield, which further improved to 92% at 130 °C. nih.govrsc.org This indicates that a significant thermal energy barrier must be overcome for the reaction to proceed. Most laboratory-scale syntheses are performed at atmospheric pressure, simplifying the experimental setup. tue.nl
Table 2: Temperature Effects in Sulfonyl Fluoride Synthesis
| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Thionyl Fluoride, Pyridinium p-toluenesulfonate | DMF | 80 | 0 | rsc.org |
| Thionyl Fluoride, Pyridinium p-toluenesulfonate | DMF | 115 | 48 | rsc.org |
| Thionyl Fluoride, Pyridinium p-toluenesulfonate | DMF | 130 | 92 | rsc.org |
| Xtalfluor-E®, p-Toluenesulfonic Acid | Acetonitrile | Room Temp. | 92 | rsc.org |
Regioselectivity and Chemoselectivity in Synthesis
Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of a multifunctional molecule like this compound. The synthetic strategy must ensure that the sulfonyl fluoride group is installed exclusively at the C2 position of the pyrazine ring and that other functional groups on the ring remain intact.
Control over Fluorination at the Sulfur(VI) Center
The formation of the sulfonyl fluoride moiety itself is a key chemoselective step. This transformation is most commonly achieved by the nucleophilic substitution of a leaving group on the sulfur atom with a fluoride ion. The two most prevalent precursors are sulfonyl chlorides and sulfonic acids.
From Sulfonyl Chlorides : The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic halide exchange reaction (Cl-F exchange). mdpi.com This is typically performed using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). mdpi.com The reaction's success often depends on the solvent and the use of a phase-transfer catalyst to enhance the nucleophilicity of the fluoride salt. mdpi.com This method provides excellent control as the fluorination occurs specifically at the sulfur center, replacing the chlorine atom.
From Sulfonic Acids : Deoxyfluorination of sulfonic acids offers a direct route to sulfonyl fluorides. nih.govrsc.org Reagents like Xtalfluor-E® or thionyl fluoride are effective for this transformation. nih.govrsc.org This approach bypasses the need to first synthesize and isolate the often more reactive sulfonyl chloride intermediate.
From Thiols : A more direct approach involves the oxidative fluorination of thiols. This can be achieved electrochemically using KF as the fluoride source or by using reagents like Selectfluor, which acts as both an oxidant and a fluorine source. ccspublishing.org.cnacs.org This method combines the oxidation of sulfur and the S-F bond formation into a single process.
Control in all these methods hinges on the unique reactivity of the sulfur functional group, allowing it to be selectively targeted for fluorination while other parts of the molecule are unaffected.
Minimizing Side Reactions on the Pyrazine Ring
The pyrazine ring itself presents a significant challenge in terms of chemoselectivity. Pyrazines are electron-deficient heterocycles, making them susceptible to nucleophilic attack. researchgate.net This inherent reactivity must be managed to prevent unwanted side reactions during the synthesis of the sulfonyl fluoride group.
The methoxy group at the C3 position is an electron-donating group, which can partially mitigate the electron deficiency of the ring. However, the positions adjacent to the ring nitrogens remain activated. During the installation of the sulfonyl fluoride group, especially if the reaction conditions involve strong bases or nucleophiles, competitive reactions on the pyrazine ring can occur. For example, a potent nucleophile could potentially displace the methoxy group or add to one of the ring carbons.
To minimize these side reactions, several strategies can be employed:
Use of Mild Reagents : Employing mild and highly selective fluorinating agents is crucial. The use of KF with a phase-transfer catalyst or modern deoxyfluorination reagents like Xtalfluor-E® under controlled temperature conditions is generally preferred over harsher methods. mdpi.comnih.gov
Reaction Condition Optimization : Careful control of temperature and reaction time is essential. Lowering the temperature can often suppress undesired side reactions which may have higher activation energies. rsc.org
Protecting Groups : While not always ideal due to added synthetic steps, protecting sensitive positions on the pyrazine ring could be considered if side reactions prove difficult to control otherwise.
Strategic Synthesis : The order of synthetic steps is critical. It is often advantageous to install the sulfonyl group first via methods like sulfonation or from a pre-functionalized pyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine), and then convert it to the sulfonyl fluoride in a final, chemoselective step. Transition metal-catalyzed cross-coupling reactions are well-developed for pyrazine functionalization and could be used to install the sulfur-containing precursor before its conversion to the sulfonyl fluoride. rsc.org
By carefully selecting reagents and optimizing reaction conditions, it is possible to selectively form the sulfonyl fluoride at the C2 position while preserving the integrity of the 3-methoxy-substituted pyrazine ring.
Chemical Reactivity and Reaction Mechanisms of 3 Methoxypyrazine 2 Sulfonyl Fluoride
Sulfur(VI) Exchange (SuFEx) Reactions
Introduced by Sharpless and co-workers, SuFEx click chemistry leverages the unique stability and latent reactivity of the S(VI)-F bond. nih.govrhhz.netresearchgate.net This class of reactions provides a reliable method for constructing diverse molecular architectures from sulfonyl fluorides. rhhz.netaccessscience.com 3-Methoxypyrazine-2-sulfonyl fluoride (B91410), as an aryl sulfonyl fluoride, is an excellent electrophile for SuFEx transformations. mdpi.com The S-F bond, while remarkably stable under many conditions, can be activated to react with a wide range of nucleophiles. nih.govrhhz.netnih.govsigmaaldrich.com
3-Methoxypyrazine-2-sulfonyl fluoride is expected to react with various O- and N-nucleophiles, a hallmark of SuFEx chemistry. rhhz.net The reaction involves the substitution of the fluoride atom on the sulfuryl group by a nucleophile, forming stable sulfonates and sulfonamides. sigmaaldrich.com
Reaction with Alcohols: The reaction with alcohols (or their silylated counterparts, silyl (B83357) ethers) yields sulfonate esters. researchgate.net This transformation is often catalyzed by bases that deprotonate the alcohol, increasing its nucleophilicity, or by activators that enhance the electrophilicity of the sulfur center. nih.govresearchgate.net For instance, aryl silyl ethers react with sulfonyl fluorides to produce diarylsulfates. accessscience.com
Reaction with Amines: Primary and secondary amines are potent nucleophiles for SuFEx reactions, leading to the formation of the corresponding sulfonamides. nih.govresearchgate.net The reaction with primary amines can sometimes be complicated by side reactions, but secondary amines generally provide clean conversions. nih.gov The reactivity can be significantly enhanced by using catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with Lewis acids like calcium triflimide (Ca(NTf₂)₂), which activates both the sulfonyl fluoride and the amine nucleophile. researchgate.netnih.govchemrxiv.org Even less nucleophilic amines, such as anilines, can be coupled effectively. researchgate.net
The table below summarizes the expected reactivity of this compound with common nucleophiles based on established SuFEx principles.
| Nucleophile Class | Example Nucleophile | Expected Product | Typical Conditions/Catalysts |
| Alcohols | Phenols, Aliphatic Alcohols | Sulfonate Esters | Base (e.g., DBU, Et₃N), Silyl protection (e.g., PhOTBS) nih.govaccessscience.comresearchgate.net |
| Amines | Primary Amines (e.g., Aniline) | Sulfonamides | Base, Ca(NTf₂)₂/DABCO, 1-hydroxybenzotriazole (B26582) nih.govresearchgate.netnih.gov |
| Amines | Secondary Amines (e.g., Morpholine) | Sulfonamides | Base, Ca(NTf₂)₂/DABCO, High Yields Expected researchgate.netnih.govnih.gov |
| Thiols | Aliphatic/Aromatic Thiols | Thiosulfonates | Base-catalyzed nucleophilic substitution |
| Carbon Nucleophiles | Grignard Reagents, Organolithiums | Sulfones | Can be challenging due to high reactivity of organometallics rhhz.net |
This table is based on the general reactivity of aryl sulfonyl fluorides in SuFEx reactions.
The mechanism of SuFEx reactions with sulfonyl fluorides can proceed through different pathways depending on the reactants and conditions.
Nucleophilic Substitution: The most common mechanism is a nucleophilic substitution at the sulfur atom. researchgate.net This can occur either through a direct, single-step substitution (SN2-like) or via a two-step elimination-addition pathway. The latter involves the formation of a trigonal bipyramidal intermediate. nih.gov The nucleophile attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion, which is a good leaving group in the activated complex. nih.gov
Catalytic Activation: The rate and efficiency of SuFEx reactions are often dramatically improved by catalysts.
Base Catalysis: Organic bases like DBU and triethylamine (B128534) facilitate the reaction by deprotonating the nucleophile (e.g., an alcohol or primary/secondary amine), thereby increasing its nucleophilicity. nih.govresearchgate.net
Lewis Acid Catalysis: Lewis acids such as Ca(NTf₂)₂ can activate the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. nih.govchemrxiv.org Mechanistic studies suggest that Ca(NTf₂)₂ activates the substrate while a co-catalyst like DABCO enhances the amine's nucleophilicity. researchgate.net
Silicon-Mediated Activation: The presence of silyl groups, as in silylated phenols or with silicon additives, can accelerate SuFEx reactions. nih.gov This is partly attributed to the formation of the very strong Si-F bond in the products, which provides a thermodynamic driving force. nih.gov
Kinetic studies on related systems show that the reaction rates are highly dependent on the nucleophile's strength, the catalyst used, and the electronic properties of the sulfonyl fluoride. nih.govnih.gov The electron-withdrawing nature of the pyrazine (B50134) ring in this compound is expected to enhance the electrophilicity of the sulfuryl center, making it highly reactive in SuFEx processes.
The choice of solvent can have a significant impact on the kinetics and outcome of SuFEx reactions. While many reactions are performed in common organic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), unique effects have been observed in aqueous environments. researchgate.netnih.gov
"On-Water" Catalysis: A remarkable rate acceleration for SuFEx reactions has been demonstrated when they are performed "on-water" or in aqueous mixtures. nih.gov For example, the reaction between aniline (B41778) and phenylsulfonyl fluoride, which does not proceed when the reactants are heated together neat, occurs smoothly at room temperature on-water. nih.gov This effect is attributed to the stabilization of the transition state by hydrogen bonding at the water interface. This suggests that reactions of this compound could also be accelerated in aqueous media.
Organic Solvents: In non-aqueous systems, the solvent polarity can influence the reaction. Polar aprotic solvents like DMF or acetonitrile are commonly used as they can dissolve the reactants and facilitate the formation of charged intermediates or transition states. mdpi.comnih.gov For instance, the conversion of sulfonic acids to sulfonyl fluorides often employs acetonitrile. mdpi.com However, the stability of reactants and products must be considered, as some sulfonyl fluoride derivatives can be susceptible to hydrolysis under certain pH conditions. nih.gov
Redox Chemistry of the Sulfonyl Fluoride Group
The sulfonyl fluoride group is known for its high resistance to both reduction and oxidation, a key feature contributing to its utility in click chemistry. mdpi.comsigmaaldrich.com
While sulfonyl fluorides are generally resistant to reduction, they can be converted to the corresponding sulfinic acids under specific reductive conditions. mdpi.comsigmaaldrich.com This transformation lowers the oxidation state of sulfur from +6 to +4. A common laboratory method involves the reduction of a sulfonyl halide with a reducing agent like sodium sulfite (B76179) or zinc dust. wikipedia.org
For this compound, the reaction would proceed as follows: C₅H₅N₂O(OCH₃)SO₂F + Na₂SO₃ + H₂O → C₅H₅N₂O(OCH₃)SO₂H + NaF + NaHSO₄
This reaction provides access to pyrazinylsulfinic acid derivatives, which are valuable synthetic intermediates themselves. wikipedia.org
The S(VI) center in the sulfonyl fluoride group is already in its highest oxidation state and is therefore not susceptible to further oxidation. However, the pyrazine ring itself is redox-active and can undergo reduction. researchgate.netcdnsciencepub.com
The electrochemical reduction of pyrazines and their derivatives is well-documented and typically involves a two-electron transfer to form dihydropyrazine (B8608421) species. cdnsciencepub.comdtu.dk The precise nature of the reduction is highly dependent on the pH of the medium. researchgate.netcdnsciencepub.com
In acidic media , the protonated pyrazine ring undergoes a two-electron, multi-proton reduction. researchgate.net
In alkaline media , the reduction of the neutral pyrazine leads to a 1,4-dihydropyrazine, which can be unstable and may isomerize to more stable 1,2- or 1,6-dihydropyrazine derivatives. cdnsciencepub.com
The presence of the electron-withdrawing sulfonyl fluoride group and the electron-donating methoxy (B1213986) group on the pyrazine ring of the title compound would modulate its reduction potential, but the fundamental pathway involving the formation of a dihydropyrazine is expected to be preserved. Oxidation of the pyrazine ring is less common and generally requires strong oxidizing conditions, which might not be compatible with the rest of the molecule.
Reactions Involving the Pyrazine Ring
The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This structure renders the ring electron-deficient compared to benzene (B151609), making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.deslideshare.net The presence of a potent electron-withdrawing group like sulfonyl fluoride at the C2 position and an electron-donating methoxy group at the C3 position further modulates this inherent reactivity.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyrazine. thieme-connect.de The reaction is significantly facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com
In this compound, the sulfonyl fluoride group at C2 acts as a powerful activating group for SNAr. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the pyrazine ring, making it highly electrophilic and prone to attack by nucleophiles. Halopyrazines are known to be more reactive in SNAr than their pyridine (B92270) counterparts, and the activation provided by a sulfonyl fluoride group is expected to be even more pronounced. thieme-connect.deresearchgate.net
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrazine ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group, typically a halide or in some cases a hydrogen atom (in SNAr-H reactions), is expelled, restoring the aromaticity of the ring.
For this compound, direct nucleophilic displacement of the sulfonyl fluoride group or the methoxy group is unlikely under typical SNAr conditions due to the high strength of the S-F bond and the poor leaving group ability of the methoxide (B1231860) anion, respectively. nih.gov However, the molecule is highly activated for substitution at other positions on the ring, particularly the displacement of a hydrogen atom (SNAr-H). The sulfonyl fluoride group strongly activates the positions ortho (C3) and para (C5) to it. Given that C3 is occupied, the most probable site for nucleophilic attack is the C5 position.
Electrophilic aromatic substitution (EAS) is generally not a favorable reaction for the pyrazine ring. The two electronegative nitrogen atoms strongly deactivate the ring towards attack by electrophiles by inductively withdrawing electron density and by becoming protonated in the acidic media often used for EAS reactions. thieme-connect.de
The substituents on this compound have opposing effects concerning EAS.
Sulfonyl Fluoride Group: As a potent electron-withdrawing group, it is strongly deactivating and meta-directing. This further diminishes the ring's reactivity towards electrophiles. researchgate.net
Methoxy Group: As an electron-donating group (via its +M resonance effect), it is activating and ortho-, para-directing. It would direct incoming electrophiles towards the C2 (blocked), C4 (N), and C6 positions.
Despite the activating influence of the methoxy group, the combined deactivating power of the two ring nitrogens and the sulfonyl fluoride group makes the pyrazine nucleus extremely electron-poor. Therefore, electrophilic aromatic substitution on this compound is considered highly unlikely to occur under standard conditions and is not a synthetically viable pathway for functionalization.
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of pyrazines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions typically involve a halogenated or triflate-substituted pyrazine as the electrophilic partner. The electron-deficient nature of the pyrazine ring often facilitates the crucial oxidative addition step in the catalytic cycle. nih.govmdpi.com
While this compound does not possess a typical halide leaving group, its functionalization could be envisioned through direct C-H activation/coupling. rsc.org The acidity of the pyrazine C-H bonds is increased by the electron-withdrawing nature of the ring and the sulfonyl fluoride substituent, making sites C5 and C6 potential targets for direct functionalization. researchgate.net
The table below summarizes prominent cross-coupling reactions that are broadly applicable to pyrazine systems and could theoretically be applied to a suitably pre-functionalized derivative of this compound (e.g., a halogenated analogue).
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyrazine Systems
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Resulting Bond |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid / ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C-C (sp²-sp²) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | C-C (sp²-sp) |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C-C (sp²-sp²) |
| Stille | Organostannane | Pd(PPh₃)₄ | (Often not required) | C-C (sp²-sp²) |
| Negishi | Organozinc reagent | Pd(dba)₂, NiCl₂(dppp) | (Often not required) | C-C (sp²-sp²) |
Data compiled from various sources on pyrazine chemistry. rsc.orgnih.gov
Influence of the Methoxy Substituent on Reactivity
The methoxy group is a classic example of a substituent with dual electronic effects. It is electron-withdrawing by induction (-I effect) due to the oxygen atom's electronegativity, but it is strongly electron-donating by resonance (+M effect) through the delocalization of its lone pair electrons into the aromatic ring. For reactions involving the aromatic system, the resonance effect typically dominates.
The methoxy group donates electron density primarily to the positions ortho (C2) and para (C6) to itself. This electron donation to the C2 position, where the powerful electron-withdrawing sulfonyl fluoride group is located, creates a "push-pull" electronic situation. While the sulfonyl fluoride group's influence is dominant in making the C2 position highly electron-deficient, the +M effect of the methoxy group slightly counteracts this pull. This electronic push from the methoxy group primarily modulates the reactivity of the other ring positions (C5 and C6) rather than fundamentally altering the nature of the sulfonyl fluoride as a strong deactivating group for EAS and a strong activating group for SNAr.
The methoxy group introduces steric bulk at the C3 position, adjacent to the sulfonyl fluoride at C2. This has several potential consequences:
Steric Shielding: It can sterically hinder the approach of reagents to the C2 and N4 positions. This could influence the rate and feasibility of reactions targeting these sites, including potential coordination of a metal catalyst.
Advanced Applications As a Synthetic Intermediate and Chemical Probe
Building Block for Complex Organic Molecules
As a foundational unit, 3-methoxypyrazine-2-sulfonyl fluoride (B91410) offers a straightforward entry into a variety of pyrazine-containing compounds with potential applications in medicinal chemistry and materials science. The presence of the highly reactive sulfonyl fluoride group allows for its efficient conversion into other important functional groups.
Synthesis of Pyrazine-Containing Sulfonamides and Sulfones
The sulfonyl fluoride group is an excellent electrophile that readily reacts with a wide range of nucleophiles. This reactivity is harnessed in the synthesis of pyrazine-containing sulfonamides through its reaction with primary and secondary amines. This transformation is a cornerstone of sulfur(VI) fluoride exchange (SuFEx) chemistry, a set of powerful and reliable click reactions. The reaction typically proceeds under mild conditions, often facilitated by a base or a Lewis acid catalyst, to afford the corresponding sulfonamides in high yields. chemrxiv.orgnih.govresearchgate.net
The general scheme for this reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. The methoxypyrazine core remains intact throughout this process, providing a scaffold for further functionalization if desired.
| Amine Nucleophile | Resulting Pyrazine (B50134) Derivative | Reaction Conditions |
| Primary Alkylamine | N-Alkyl-3-methoxypyrazine-2-sulfonamide | Base (e.g., DABCO), Lewis Acid (e.g., Ca(NTf₂)₂) chemrxiv.orgnih.gov |
| Secondary Alkylamine | N,N-Dialkyl-3-methoxypyrazine-2-sulfonamide | Base (e.g., DABCO), Lewis Acid (e.g., Ca(NTf₂)₂) chemrxiv.orgnih.gov |
| Aniline (B41778) | N-Aryl-3-methoxypyrazine-2-sulfonamide | Base promotion researchgate.net |
Similarly, while not as commonly explored as sulfonamide formation, the synthesis of pyrazine-containing sulfones can be envisioned through the reaction of 3-methoxypyrazine-2-sulfonyl fluoride with organometallic reagents, such as Grignard or organolithium reagents. This would involve the formation of a new carbon-sulfur bond, leading to the corresponding sulfone.
Formation of Pyrazine-Substituted Sulfonates
In addition to amines, the sulfonyl fluoride moiety can react with alcohols and phenols to form sulfonate esters. This reaction, also a part of the SuFEx repertoire, provides access to a different class of pyrazine derivatives. accessscience.com The reaction with phenols, for instance, can be used to link the pyrazine core to other aromatic systems through a stable sulfonate bridge.
Derivatization for Diversification of Pyrazine Scaffolds
The structure of this compound allows for selective chemical modifications at two key positions: the sulfonyl fluoride group and the pyrazine ring itself. This dual reactivity enables the generation of a diverse library of compounds from a single starting material.
Modification at the Sulfonyl Fluoride Group
As detailed in the preceding sections, the primary mode of modification at the sulfonyl fluoride group involves its reaction with various nucleophiles to form sulfonamides and sulfonate esters. researchgate.netnih.gov This allows for the introduction of a wide array of substituents, each potentially imparting unique physicochemical and biological properties to the resulting molecule. The robust nature of the S-F bond provides stability, yet it can be readily activated for reaction under specific conditions, making it an ideal handle for late-stage functionalization. sigmaaldrich.com
Functionalization of the Pyrazine Ring while Preserving Sulfonyl Fluoride
The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. mdpi.com While the sulfonyl fluoride group is reactive towards nucleophiles, it is generally stable under conditions used for certain electrophilic and cross-coupling reactions on the pyrazine ring. This orthogonality allows for the selective functionalization of the pyrazine core. For instance, halogenation of the pyrazine ring could be achieved, followed by transition-metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi.com The methoxy (B1213986) group can also potentially be a site for modification, for example, through demethylation to the corresponding pyrazinone, which can then be further functionalized.
Role in the Development of SuFEx-Based Materials and Conjugates
The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful tool in click chemistry, enabling the rapid and efficient synthesis of a wide range of molecules. accessscience.comsigmaaldrich.com this compound is an ideal candidate for use as a SuFEx hub, a building block that can be readily "clicked" together with other molecules containing complementary functional groups.
Its bifunctional nature, with the reactive sulfonyl fluoride at one end and the pyrazine ring at the other, allows it to act as a linker in the construction of novel polymers and bioconjugates. For example, the sulfonyl fluoride can react with a diol to form a polysulfonate, with the pyrazine units incorporated into the polymer backbone. In bioconjugation, the sulfonyl fluoride can be used to covalently attach the pyrazine moiety to proteins or other biomolecules through reaction with nucleophilic amino acid residues. nih.govbohrium.com The stability and specific reactivity of the sulfonyl fluoride group make it a reliable connector in these complex applications. sigmaaldrich.com
Polymerization Reactions Utilizing Sulfonyl Fluoride
The sulfonyl fluoride moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a category of click chemistry that enables the efficient construction of polymers. polympart.comaccessscience.comsigmaaldrich.com This process typically involves the polycondensation of monomers containing sulfonyl fluoride groups with monomers containing silyl (B83357) ethers. nih.govnih.gov The reaction is often catalyzed by bifluoride salts, which have shown greater activity and require lower catalyst loadings compared to previously used organosuperbases. polympart.comnih.gov
This methodology allows for the synthesis of high molecular weight polysulfonates and polysulfates with narrow polydispersity and excellent tolerance for various functional groups. polympart.comnih.govresearchgate.net The resulting polymers exhibit impressive mechanical properties, positioning them as valuable engineering materials. nih.govresearchgate.net While specific polymerization data for this compound is not detailed, the general applicability of the SuFEx process to aromatic sulfonyl fluorides provides a clear framework for its potential use. The process is noted for its practicality, scalability, and the reduced cost associated with catalyst use and purification. polympart.comnih.gov
Below is a table summarizing typical results for the synthesis of polysulfonates via bifluoride-catalyzed SuFEx polycondensation, illustrating the effectiveness of this method.
| Monomer A (bis-silyl ether) | Monomer B (bis-sulfonyl fluoride) | Catalyst Loading (mol%) | Mn (kDa) | PDI |
| A-1 | B-15 | 5.0 | 18 | 1.4 |
| A-1 | B-16 | 5.0 | 23 | 1.3 |
| A-1 | B-17 | 0.5 | 31 | 1.5 |
| A-2 | B-17 | 0.5 | 29 | 1.4 |
| A-3 | B-17 | 0.5 | 30 | 1.4 |
| Data derived from studies on bifluoride-catalyzed SuFEx polycondensation. Mn represents the number-average molecular weight, and PDI is the polydispersity index. nih.gov |
Preparation of Surface-Modified Materials
The SuFEx reaction extends to the chemical modification of material surfaces, providing a robust method for covalently attaching functional molecules. This technique has been successfully applied to carbon fiber surfaces, demonstrating the creation of stable arylsulfonate linkers that are more robust under certain conditions than those formed by other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net
The process can be approached in two primary ways: a "graft from" method, where a phenol (B47542) is first installed on the surface and then reacted with a sulfonyl fluoride-containing molecule, or a "graft to" approach, where a molecule like aminophenol is first functionalized with the sulfonyl group and then attached to the surface via diazotization. researchgate.net The stability of the sulfonyl fluoride group and the resulting sulfonate linkage makes this an attractive strategy for creating durable, functionalized materials for use in composites and other advanced applications. researchgate.net
Design of Novel Chemical Probes
Sulfonyl fluorides are considered privileged electrophilic "warheads" in the design of chemical probes due to their balanced stability and reactivity. nih.govrsc.org They can be incorporated into various molecular frameworks to create tools for exploring chemical space without referencing specific biological outcomes. nih.govmdpi.com
Strategic Incorporation into Molecular Scaffolds
The design of chemical probes often involves attaching the sulfonyl fluoride group to a larger, more complex molecular scaffold. researchgate.netnih.gov This scaffold can be designed to have specific physicochemical properties or to mimic known molecular motifs. A common synthetic strategy involves the late-stage introduction of the sulfonyl fluoride moiety. This is often achieved by first synthesizing the desired scaffold containing a precursor functional group, such as an aryl bromide or a sulfonic acid. nih.govmdpi.com
For example, an aryl bromide on the scaffold can be converted to a benzyl (B1604629) sulfide (B99878) through palladium-mediated coupling, which is then oxidized to a sulfonyl chloride. The final step is the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride using a fluoride source like potassium fluoride. nih.gov This multi-step process allows for the precise placement of the reactive sulfonyl fluoride group on a pre-constructed molecular architecture.
Methodologies for Probe Construction
The construction of sulfonyl fluoride-containing probes relies on a variety of synthetic methodologies. The most prevalent method is the conversion of a sulfonyl chloride to a sulfonyl fluoride. This halogen exchange reaction can be facilitated by various fluoride salts, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to improve efficiency. mdpi.comnih.gov Potassium bifluoride (KHF2) is also used as it can mitigate undesired side reactions sometimes observed with alkyl sulfonyl fluorides. nih.gov
Alternative methods for generating the sulfonyl fluoride group offer broader access from different starting materials, which is crucial for creating diverse probe libraries. mdpi.com These methods are summarized in the table below.
| Starting Material | Reagents | Key Features |
| Aryl Sulfonyl Chlorides | KF, 18-crown-6 | High efficiency, common method. mdpi.com |
| Aryl Sulfonyl Hydrazides | Selectfluor® | Performed in water without other additives. mdpi.com |
| Thiols and Disulfides | NaOCl, then KHF2 | Two-step, one-pot oxidation and fluorination. mdpi.com |
| Sulfonic Acids/Salts | Cyanuric chloride, then KHF2 | One-pot conversion from readily available precursors. mdpi.com |
| Sulfonamides | Pyrylium (B1242799) tetrafluoroborate, MgCl2, then KF | High chemoselectivity, suitable for complex molecules. mdpi.com |
These varied synthetic routes provide chemists with the flexibility to incorporate the sulfonyl fluoride warhead into a wide range of molecular scaffolds, facilitating the development of novel chemical probes. mdpi.commdpi.com
Structure Reactivity Relationship Studies of Pyrazine Sulfonyl Fluorides
Impact of Pyrazine (B50134) Ring Substituents on Sulfonyl Fluoride (B91410) Reactivity
When positioned at the 3-position of the pyrazine ring, ortho to the sulfonyl fluoride at the 2-position, the methoxy (B1213986) group's lone pairs on the oxygen can donate electron density to the aromatic system through resonance. This electron donation can, to some extent, counteract the electron-withdrawing nature of the pyrazine ring itself and the sulfonyl fluoride group. However, the electronegativity of the oxygen atom also leads to an inductive withdrawal of electron density from the ring through the sigma bond. The net effect is a complex modulation of the electron density of the pyrazine ring.
In comparison to other substituents, the methoxy group's effect can be contextualized. For instance, a strongly electron-withdrawing group like a nitro group (-NO₂) would significantly increase the electrophilicity of the sulfonyl fluoride's sulfur atom, making it more susceptible to nucleophilic attack. Conversely, a strongly electron-donating group like an amino group (-NH₂) would decrease its reactivity. The methoxy group occupies an intermediate position. The following table provides a qualitative comparison of the electronic effects of various substituents on the reactivity of a pyrazine sulfonyl fluoride.
| Substituent at 3-Position | Dominant Electronic Effect | Predicted Effect on Sulfonyl Fluoride Reactivity (Electrophilicity) |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-R, -I) | Strongly Increased |
| -CN (Cyano) | Strongly Electron-Withdrawing (-R, -I) | Strongly Increased |
| -Cl (Chloro) | Electron-Withdrawing (-I > +R) | Increased |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | Slightly Decreased |
| -OCH₃ (Methoxy) | Donating by Resonance (+R), Withdrawing by Induction (-I) | Slightly Decreased to Ambiguous |
| -NH₂ (Amino) | Strongly Electron-Donating (+R > -I) | Strongly Decreased |
The placement of the methoxy group at the 3-position, immediately adjacent (ortho) to the sulfonyl fluoride group, introduces significant steric considerations. This "ortho-effect" can manifest in several ways:
Steric Hindrance: The methoxy group can physically block the approach of a nucleophile to the sulfonyl fluoride's sulfur atom. This steric shield can slow down the rate of reaction compared to a less hindered pyrazine sulfonyl fluoride.
Conformational Restrictions: The presence of the ortho-methoxy group can restrict the rotation of the sulfonyl fluoride group around the C-S bond. This can lock the sulfonyl fluoride into a specific conformation that may be more or less favorable for reaction.
Through-Space Interactions: There can be direct through-space electronic interactions between the lone pairs of the methoxy oxygen and the sulfur atom of the sulfonyl fluoride, or with the fluorine atom. These interactions can influence the ground-state energy and the transition-state energy of a reaction.
The steric bulk of the methoxy group is considerable when compared to a hydrogen atom or even a fluorine atom. This steric hindrance is a critical factor in determining the reactivity of 3-methoxypyrazine-2-sulfonyl fluoride.
Comparative Studies with Other Heteroaryl Sulfonyl Fluorides
To better understand the properties of this compound, it is useful to compare it with other heteroaryl sulfonyl fluorides. The nature of the heteroaromatic ring plays a crucial role in determining the reactivity and stability of the sulfonyl fluoride moiety.
Pyrazine is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This inherent electron deficiency tends to increase the electrophilicity of the sulfonyl fluoride group attached to it, making it more reactive than a simple phenylsulfonyl fluoride. However, when compared to other heteroaryl systems, the reactivity can be modulated.
For instance, a pyridine (B92270) sulfonyl fluoride would also be activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The position of the nitrogen relative to the sulfonyl fluoride is critical. A 2-pyridinesulfonyl fluoride is highly activated. The reactivity of this compound would be influenced by both the two nitrogen atoms of the pyrazine ring and the electronic and steric effects of the methoxy group.
The following table presents a qualitative comparison of the predicted reactivity of different heteroaryl sulfonyl fluorides.
| Heteroaryl Sulfonyl Fluoride | Electronic Nature of the Ring | Predicted Relative Reactivity towards Nucleophiles |
|---|---|---|
| Benzene (B151609) Sulfonyl Fluoride | Electron-Rich (relative to pyrazine) | Baseline |
| Pyridine-2-sulfonyl Fluoride | Electron-Deficient | High |
| Pyridine-3-sulfonyl Fluoride | Electron-Deficient | Moderate |
| Thiophene-2-sulfonyl Fluoride | Electron-Rich | Low |
| Pyrazine-2-sulfonyl Fluoride | Strongly Electron-Deficient | Very High |
| This compound | Electron-Deficient (modulated by -OCH₃) | High (potentially reduced by steric and electronic effects of -OCH₃) |
A key feature of sulfonyl fluorides is their generally high stability towards hydrolysis compared to other sulfonyl halides like sulfonyl chlorides. nih.gov This stability is attributed to the strong sulfur-fluorine bond. However, the electronic nature of the attached aromatic or heteroaromatic ring can influence this stability. Highly electron-withdrawing groups can increase the susceptibility of the sulfonyl fluoride to hydrolytic cleavage.
Given that the pyrazine ring is electron-deficient, pyrazine-2-sulfonyl fluoride would be expected to be somewhat less hydrolytically stable than benzene sulfonyl fluoride. The presence of the 3-methoxy group in this compound, with its potential electron-donating resonance effect, might be expected to enhance the hydrolytic stability relative to the unsubstituted pyrazine-2-sulfonyl fluoride. However, steric factors and the inductive effect of the methoxy group add complexity to this prediction.
Analysis of Conformation and its Influence on Reactivity
The three-dimensional structure, or conformation, of this compound is a critical determinant of its reactivity. The relative orientation of the sulfonyl fluoride group and the methoxy group with respect to the pyrazine ring can impact steric accessibility and electronic interactions.
X-ray crystallographic studies of similarly 2,3-disubstituted pyrazines have shown that substituents can influence the planarity of the system and dictate intermolecular interactions. researchgate.net For this compound, a key conformational parameter is the dihedral angle between the plane of the pyrazine ring and the S-C bond of the sulfonyl fluoride group, as well as the orientation of the methoxy group.
Due to the steric repulsion between the ortho-substituents, it is likely that the sulfonyl fluoride and methoxy groups will adopt a conformation that minimizes this interaction. This could involve rotation of the sulfonyl fluoride group out of the plane of the pyrazine ring. Such a non-planar conformation could, in turn, affect the overlap of orbitals and thus the electronic communication between the substituents and the ring.
Computational studies on related systems have shown that the rotational barrier for groups ortho to each other can be significant. nsf.gov In the case of this compound, the preferred conformation will be a balance between minimizing steric strain and optimizing electronic stabilization. This preferred conformation will directly impact the trajectory of an approaching nucleophile, thereby influencing the reaction rate and selectivity. For instance, a conformation that effectively shields the sulfur atom will lead to lower reactivity.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.netmostwiedzy.pl For 3-methoxypyrazine-2-sulfonyl fluoride (B91410), DFT calculations would be instrumental in understanding its stability, electronic characteristics, and reactivity. By solving approximations of the Schrödinger equation, DFT can determine key parameters such as molecular orbital energies (HOMO, LUMO), electron density distribution, and vibrational frequencies. mdpi.commdpi.com
DFT calculations are highly effective for mapping out the pathways of chemical reactions. For 3-methoxypyrazine-2-sulfonyl fluoride, this would involve modeling its interaction with various nucleophiles, a characteristic reaction for sulfonyl fluorides which are known to react with amino acid residues like tyrosine and lysine. nih.govrsc.orgnih.gov
Researchers would use DFT to:
Identify Reactants, Intermediates, and Products: The geometries of all species involved in a proposed reaction would be optimized to find their lowest energy structures.
Locate Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Locating the TS is crucial for understanding the kinetic barrier of a reaction. For the reaction of this compound with a nucleophile (e.g., the hydroxide ion for hydrolysis or an amino acid side chain), DFT would be used to find the specific geometry of the transition state.
Analyze Reaction Pathways: By connecting the reactant, transition state, and product structures, a complete reaction pathway can be visualized. This would clarify whether the reaction proceeds through a concerted mechanism or a stepwise process involving intermediates, such as a Meisenheimer complex. mdpi.com
Once the structures along a reaction pathway are identified, DFT is used to calculate their relative energies, creating an energetic profile (or reaction coordinate diagram). This profile provides quantitative data on the thermodynamics and kinetics of the transformation.
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction. DFT would predict whether the methoxy (B1213986) group on the pyrazine (B50134) ring electronically influences this barrier compared to other substituted aryl sulfonyl fluorides.
Reaction Energy (ΔErxn): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).
Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study on the hydrolysis of this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 3-MP-SF + H₂O | 0.0 |
| Transition State (TS) | [3-MP-SF···H₂O]‡ | +25.4 |
| Products | 3-methoxypyrazine-2-sulfonic acid + HF | -15.2 |
| Note: This table is for illustrative purposes only and does not represent experimentally verified data. |
Molecular Dynamics (MD) Simulations
While specific MD simulations focused on the reactivity of isolated this compound are not documented, this technique is invaluable for studying molecular behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netchemrxiv.org
For this compound, MD simulations could be used to:
Analyze Solvation Effects: Investigate how solvent molecules (e.g., water) arrange around the sulfonyl fluoride group and the pyrazine ring, and how these interactions might influence reactivity.
Explore Conformational Dynamics: Determine the preferred shapes and flexibility of the molecule in solution, which can impact its ability to interact with other reactants.
Simulate Reaction Dynamics: In advanced ab initio MD simulations, the forces are calculated "on-the-fly" using quantum mechanical methods like DFT. This could be used to model a reaction in explicit solvent, providing a dynamic picture of how the solvent participates in the reaction mechanism, for instance by stabilizing a transition state. chemrxiv.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity, such as chemical reactivity. nih.gov For a series of related pyrazine sulfonyl fluorides, a QSAR model could be developed to predict their reactivity based on calculated molecular descriptors.
The process would involve:
Data Set Generation: Synthesizing or modeling a series of pyrazine sulfonyl fluorides with different substituents.
Descriptor Calculation: Using computational methods (often DFT) to calculate various electronic and steric descriptors for each molecule. A key descriptor for sulfonyl fluoride reactivity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as a lower LUMO energy often correlates with higher reactivity toward nucleophiles. nih.gov
Model Development: Applying statistical methods to find a mathematical equation linking the descriptors to an experimentally measured reactivity parameter (e.g., reaction rate constant).
A hypothetical QSAR equation for reactivity might look like: log(k) = c₀ + c₁(LUMO Energy) + c₂(Dipole Moment)
This model could then be used to predict the reactivity of new, unsynthesized pyrazine sulfonyl fluoride derivatives, guiding the design of compounds with tailored reactivity profiles. mdpi.com
Prediction of Novel Reactivity and Synthetic Pathways
Computational chemistry is increasingly used not just to explain known reactions but also to predict new ones. For this compound, theoretical studies could explore unconventional reactivity beyond the standard nucleophilic substitution at the sulfur atom.
Global and Local Reactivity Descriptors: DFT calculations can provide insights into the most reactive sites in a molecule. Fukui functions or Molecular Electrostatic Potential (MEP) maps can highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.netchemrxiv.org This could reveal if other positions on the pyrazine ring might participate in reactions under specific conditions.
Exploring Pericyclic Reactions: Theoretical calculations could investigate the potential for this compound to participate in cycloaddition or other pericyclic reactions, which may not be intuitive.
Catalyst Design: Computational models could be used to screen for catalysts that might enable novel transformations of the molecule, for example, by lowering the activation energy for a previously inaccessible reaction pathway, such as a cross-coupling reaction. imperial.ac.ukscilit.comresearchgate.net
By exploring the potential energy surfaces of various hypothetical reaction pathways, computational chemistry can guide experimental chemists toward discovering new and useful transformations for this class of compounds. mdpi.com
Analytical Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic Characterization Techniques for Novel Sulfonyl Fluoride (B91410) and Pyrazine (B50134) Structures
Spectroscopy is fundamental in elucidating the molecular architecture of newly synthesized compounds. For a molecule like 3-methoxypyrazine-2-sulfonyl fluoride, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed to confirm its identity.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous structural assignment.
¹H NMR: This technique would identify the hydrogen atoms in the molecule. The spectrum for this compound is expected to show two distinct signals for the aromatic protons on the pyrazine ring and a singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. The chemical shifts and coupling patterns of the pyrazine protons would confirm their relative positions on the ring. For instance, in related methoxypyrazine compounds, pyrazine protons typically appear as singlets or doublets in the δ 8.0-8.5 ppm region. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show five signals corresponding to the four carbon atoms of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts would be influenced by the electronegativity of the attached nitrogen, oxygen, and sulfonyl fluoride groups.
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for confirmation. It would show a single resonance corresponding to the fluorine atom in the sulfonyl fluoride (-SO₂F) group. The chemical shift of this signal is characteristic of the sulfonyl fluoride moiety and provides direct evidence of its presence.
The following table illustrates typical NMR data for related pyrazine structures, providing a reference for the expected values for this compound.
| Compound Name | Nucleus | Solvent | Chemical Shift (δ ppm) |
| 2-Trifluoromethoxy-5-phenylpyrazine | ¹H NMR | CDCl₃ | 8.50 (s, 1H), 8.70 (s, 1H) |
| ¹³C NMR | CDCl₃ | 120.2 (q, ¹JCF = 262.7 Hz), 135.2, 138.4, 150.9, 152.4 | |
| ¹⁹F NMR | CDCl₃ | -57.2 (s, CF₃) | |
| 2-Trichloromethoxypyrazine | ¹H NMR | CDCl₃ | 8.32 (s, 1H), 8.37 (s, 1H) |
| ¹³C NMR | CDCl₃ | 108.9 (s), 136.0, 140.8, 145.6, 154.0 |
Data sourced from a study on trifluoromethoxypyrazines, illustrating typical shifts for pyrazine ring systems. mdpi.com
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₅H₅FN₂O₃S), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimentally determined mass to the calculated mass with high precision.
While experimental data for this specific compound is not widely available, predicted collision cross-section (CCS) values provide insight into the expected mass spectrometric behavior for various adducts. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 193.00777 | 133.1 |
| [M+Na]⁺ | 214.98971 | 144.0 |
| [M-H]⁻ | 190.99321 | 133.7 |
| [M]⁺ | 191.99994 | 136.2 |
Predicted data from PubChem CID 131353721. uni.lu
Analysis of the fragmentation pattern would further support the proposed structure, showing characteristic losses of fragments such as SO₂F, OCH₃, and portions of the pyrazine ring.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features:
C-H stretching: Aromatic C-H stretches from the pyrazine ring would typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy group would be observed in the 2850-2960 cm⁻¹ region.
C=N and C=C stretching: Vibrations from the pyrazine ring would produce characteristic bands in the 1400-1600 cm⁻¹ region.
S=O stretching: The sulfonyl group (-SO₂-) would give rise to strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1400 cm⁻¹ and 1140-1200 cm⁻¹, respectively.
S-F stretching: The presence of the sulfonyl fluoride group would be confirmed by a distinct band for the S-F bond, typically found in the 800-900 cm⁻¹ region.
C-O stretching: The C-O bond of the methoxy group would show a stretching band, usually in the 1000-1300 cm⁻¹ range.
Chromatographic Methods for Purification and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a novel compound, it is vital for both the purification of the final product and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is highly versatile and can be used for the purity assessment of this compound. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The purity of the compound would be determined by injecting a solution of the sample and monitoring the eluent with a UV detector at a wavelength where the pyrazine ring absorbs strongly. A pure sample would ideally show a single, sharp peak. The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. While gas chromatography is often the primary separation technique for many pyrazines, HPLC remains a valuable tool. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like many pyrazine derivatives. researchgate.netnih.gov
In a GC-MS analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column based on its boiling point and affinity for the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. openagrar.de This allows for confident identification of the main compound and any potential volatile impurities. GC-MS is a primary technique for the trace-level analysis of various 3-alkyl-2-methoxypyrazines in complex matrices. researchgate.netsemanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction study for this compound has not been reported in published literature. However, the application of this technique would be invaluable for the unambiguous determination of its three-dimensional molecular structure in the solid state.
Should suitable single crystals be obtained, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. This would definitively confirm the connectivity of the methoxy and sulfonyl fluoride groups to the pyrazine ring and reveal the spatial arrangement of these substituents relative to each other and the heterocyclic core.
For comparative purposes, a study on 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole and its sulfonyl chloride precursor provides insight into the types of noncovalent interactions that might be observed. nih.gov In the crystal lattice of the sulfonyl fluoride derivative, the fluorine atom was noted to engage in close contacts with π-systems rather than participating in hydrogen bonding, a feature that distinguishes it from its chloride counterpart. nih.gov The sulfonyl oxygens, however, were found to exhibit comparable interactions in both structures. nih.gov It is plausible that similar packing forces and intermolecular interactions would be observed in the crystal structure of this compound.
Furthermore, analysis of the crystal structures of various pyrazine derivatives reveals common structural motifs. imist.mabendola.comrsc.org The pyrazine ring is planar, and the substituent geometries can be precisely determined. For instance, in platinum-pyrazine carboxamide derivatives, the coordination environment and the planarity of the pyrazine ligand have been well-characterized. bendola.com
Hypothetical Crystallographic Data Table:
The following table presents a hypothetical set of crystallographic parameters that might be expected for this compound, based on data from analogous heterocyclic compounds. mdpi.commdpi.com
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or Pbca |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 6.0 - 8.0 |
| c (Å) | 14.0 - 16.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1100 - 1400 |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | 1.6 - 1.8 |
| R-factor | < 0.05 for observed reflections |
Future Research Directions and Emerging Challenges
Development of Green Chemistry Approaches for Synthesis
The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and environmentally taxing. researchgate.net Consequently, a major focus of future research will be the development of green and sustainable synthetic routes to 3-methoxypyrazine-2-sulfonyl fluoride (B91410).
Exploration of Solvent-Free or Aqueous Reaction Conditions
The use of organic solvents contributes significantly to the environmental impact of chemical synthesis. Therefore, exploring solvent-free or aqueous reaction conditions for the synthesis of 3-methoxypyrazine-2-sulfonyl fluoride is a critical research direction. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the synthesis of other sulfonyl fluorides and could be a promising avenue. figshare.com Additionally, performing reactions in water, where possible, would offer a significantly greener alternative to traditional organic solvents. Research in this area would need to address the solubility of the pyrazine (B50134) starting materials and the stability of the sulfonyl fluoride product in aqueous media.
Expanding the Scope of Reactivity and Applications
The primary known reactivity of sulfonyl fluorides is their participation in SuFEx reactions. researchgate.net However, the unique electronic properties of the pyrazine ring, influenced by the methoxy (B1213986) group, may open doors to novel transformations and applications beyond this well-established chemistry.
Discovery of Novel Transformations beyond SuFEx
Future research should aim to explore the reactivity of the this compound moiety in transformations other than SuFEx. The electron-deficient nature of the pyrazine ring could influence the reactivity of the sulfonyl fluoride group or other positions on the ring. wikipedia.org Investigations into its participation in metal-catalyzed cross-coupling reactions, for example, could lead to the development of new methods for carbon-carbon or carbon-heteroatom bond formation. Furthermore, the methoxy group itself could be a handle for functionalization, although its reactivity will be modulated by the strongly electron-withdrawing sulfonyl fluoride group.
Integration into Macrocyclic or Polymeric Systems
The bifunctional nature of this compound, with the reactive sulfonyl fluoride and the potential for functionalization on the pyrazine ring, makes it an attractive building block for the synthesis of macrocycles and polymers. The sulfonyl fluoride can act as a "connector" in SuFEx-based polymerizations, leading to the formation of novel polysulfonates or polysulfamides. cmu.eduacs.org Research in this area would involve designing and synthesizing appropriate comonomers to react with this compound to build up larger, well-defined architectures. The properties of these resulting materials, such as thermal stability and solubility, would be of significant interest. rsc.org
Addressing Selectivity and Efficiency in Complex Systems
The presence of multiple reactive sites on the this compound molecule presents a significant challenge in terms of selectivity. The pyrazine ring itself has multiple positions that could potentially react, in addition to the sulfonyl fluoride group and the methoxy group. nih.gov Achieving selective functionalization at a desired position is crucial for its use as a reliable building block in more complex syntheses. Future research must focus on developing reaction conditions and catalytic systems that can precisely control where a chemical transformation occurs. This will likely involve a detailed study of the electronic and steric factors governing the reactivity of each site on the molecule. Overcoming these selectivity challenges will be paramount to unlocking the full potential of this compound in synthetic chemistry.
Interdisciplinary Research Synergies (e.g., with materials science, analytical chemistry)
The unique structural characteristics of this compound, combining a π-deficient pyrazine ring with a reactive sulfonyl fluoride group, position it as a compound of considerable interest for interdisciplinary research, particularly at the intersection of chemistry, materials science, and analytical chemistry. While direct research on this specific molecule is nascent, the known properties of its constituent functional groups suggest several promising avenues for synergistic exploration.
Materials Science:
The development of novel functional materials is a primary area where this compound could offer significant contributions. Pyrazine derivatives are increasingly recognized for their utility in π-conjugated materials designed for optoelectronic applications, such as solar cells and light-emitting diodes. rsc.org The electron-withdrawing nature of the pyrazine ring can favorably influence charge transfer properties within these materials. rsc.org The incorporation of a sulfonyl fluoride group could introduce novel functionalities, including the ability to form covalent linkages within polymeric structures, potentially enhancing thermal stability and altering electronic properties. rhhz.net
Future research could focus on the synthesis of polymers and coordination polymers incorporating the this compound moiety. lifechemicals.comacs.org These materials could be investigated for applications in gas adsorption and storage, leveraging the specific interactions that the pyrazine nitrogen atoms and the polar sulfonyl fluoride group can have with different gas molecules. acs.org The interplay between the methoxy group's electron-donating character and the sulfonyl fluoride's electron-withdrawing properties could be systematically studied to tune the electronic and physical properties of the resulting materials. lifechemicals.com
Potential Applications in Materials Science
| Potential Application Area | Rationale for this compound Inclusion |
|---|---|
| Organic Electronics | The pyrazine core can enhance electron transport properties in organic semiconductors. |
| Functional Polymers | The sulfonyl fluoride group can act as a reactive site for polymerization or post-polymerization modification. rhhz.net |
| Gas Adsorption Materials | The nitrogen atoms in the pyrazine ring and the polar SO2F group can serve as interaction sites for gas molecules. acs.org |
| Sensors | Covalent modification of sensor surfaces via the sulfonyl fluoride group could enable selective analyte detection. |
Analytical Chemistry:
In the realm of analytical chemistry, the sulfonyl fluoride group is a key feature of this compound. Sulfonyl fluorides are known to act as covalent probes by reacting with nucleophilic residues in biomolecules. mdpi.com This reactivity can be harnessed to develop novel analytical reagents and sensors. For instance, this compound could be explored as a derivatizing agent in chromatography or as a probe in chemical biology to identify and quantify specific classes of enzymes. mdpi.com
Furthermore, the electrochemical properties of pyrazine derivatives are a subject of ongoing research. mdpi.com The redox behavior of this compound could be investigated through techniques like cyclic voltammetry to assess its potential in electrochemical sensing applications. mdpi.comnih.gov The combination of the electrochemically active pyrazine ring and the reactive sulfonyl fluoride group could lead to the development of novel electrochemical sensors with high selectivity and sensitivity.
Potential Applications in Analytical Chemistry
| Potential Application Area | Rationale for this compound Inclusion |
|---|---|
| Chemical Probes | The sulfonyl fluoride moiety can covalently bind to nucleophilic sites in target molecules. mdpi.com |
| Electrochemical Sensors | The pyrazine ring possesses redox activity that can be modulated and utilized for sensing. mdpi.com |
| Derivatizing Agents | Can be used to tag analytes for enhanced detection in analytical separation techniques. |
Emerging challenges in these areas will include the development of scalable and efficient synthetic routes to this compound and its derivatives. dur.ac.uk A thorough understanding of the reaction kinetics and selectivity of the sulfonyl fluoride group with various nucleophiles will be crucial for its application as a covalent probe. mdpi.com In materials science, controlling the polymerization and assembly of materials incorporating this compound to achieve desired morphologies and properties will be a key research focus. lifechemicals.com
Q & A
Q. What are the established synthetic routes for 3-methoxypyrazine-2-sulfonyl fluoride, and how do reaction conditions influence yield?
The synthesis of pyrazine sulfonyl fluorides typically involves functional group transformations on pyrazine cores. For example, sulfonyl fluorides can be synthesized via chlorosulfonation followed by fluoride substitution . A plausible route for this compound involves:
- Step 1 : Sulfonation of 3-methoxypyrazine using chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Step 2 : Fluoride substitution via reaction with KF or TBAF (tetrabutylammonium fluoride) in anhydrous solvents like acetonitrile or DMF . Critical parameters include temperature control (0–25°C to avoid decomposition) and solvent polarity to stabilize intermediates. Yields are optimized by using excess fluoride sources and inert atmospheres .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key methods include:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at C3, sulfonyl fluoride at C2). F NMR detects the sulfonyl fluoride group (δ ~40–50 ppm) .
- FTIR : Peaks at ~1350–1400 cm (S=O stretching) and ~750 cm (S-F vibration) .
- Mass Spectrometry (HRMS) : Accurate mass measurement to verify molecular formula (CHFNOS) .
Q. How can researchers quantify trace levels of this compound in complex matrices?
Headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOF-MS is effective for trace analysis. Method optimization includes:
- Extraction temperature : 50–80°C to balance volatility and thermal stability .
- pH adjustment : Maintain pH >3 to prevent sulfonyl fluoride hydrolysis .
- Internal standards : Deuterated analogs (e.g., d-methoxypyrazine) improve accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The sulfonyl fluoride group acts as an electrophilic "warhead," reacting with nucleophiles (e.g., thiols, amines) via S2 mechanisms. The methoxy group at C3 modulates electronic effects:
Q. How can contradictory data on sulfonyl fluoride stability in aqueous/organic solvents be resolved?
Stability depends on solvent polarity and pH:
- Aprotic solvents (e.g., DMSO, THF) : Enhance stability (half-life >24 h at 25°C) .
- Aqueous buffers : Hydrolysis accelerates at pH <2 or >7. Use phosphate buffers (pH 6–7) for short-term stability . Mitigation : Pre-formulate in lyophilized forms or use stabilizers like trehalose .
Q. What strategies optimize regioselectivity in derivatizing this compound for enzyme inhibition studies?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrazine ring, enabling selective functionalization at C5 or C6 .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives for bioconjugation .
- Enzyme docking studies : Predict binding pockets to guide substituent design (e.g., hydrophobic groups for serine hydrolases) .
Q. How do solvent and temperature affect the catalytic efficiency of this compound in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
